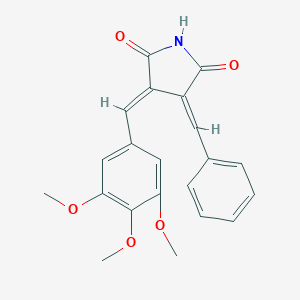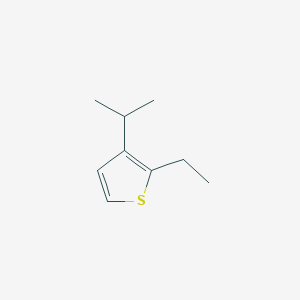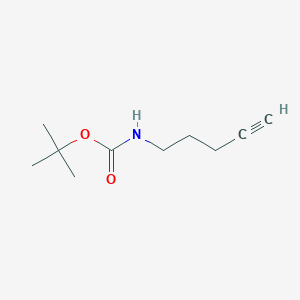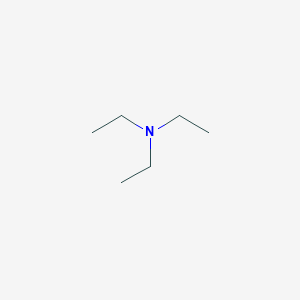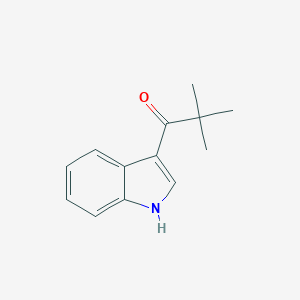
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one, also known as 3,3'-Diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment. In
作用机制
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to work through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of enzymes involved in the metabolism of estrogen, which can lead to a decrease in the risk of hormone-dependent cancers. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
生化和生理效应
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. It also modulates the immune system by increasing the production of natural killer cells and T cells. In addition, it has been found to have a positive effect on lipid metabolism by reducing the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
One advantage of using 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its natural origin, which makes it a safe and non-toxic compound. It is also relatively easy to synthesize, which makes it accessible for research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
For research include its potential in treating neurological disorders, enhancing athletic performance, and optimizing its use in cancer prevention and treatment.
合成方法
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of indole-3-carbinol (I3C) with hydrochloric acid. I3C can be extracted from cruciferous vegetables such as broccoli, cauliflower, and cabbage. The reaction produces 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one'-Diindolylmethane (DIM) as a yellow crystalline solid.
科学研究应用
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. In addition, it has been found to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
69622-35-1 |
|---|---|
产品名称 |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |
InChI 键 |
VNFDWGPTVLIUMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
规范 SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



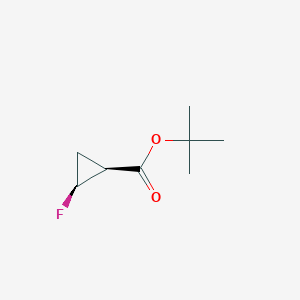

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
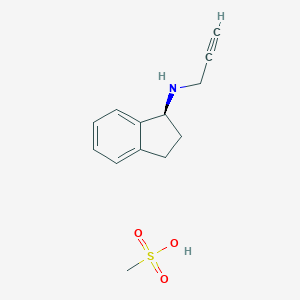
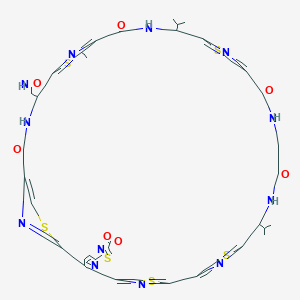
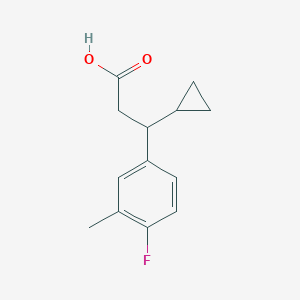
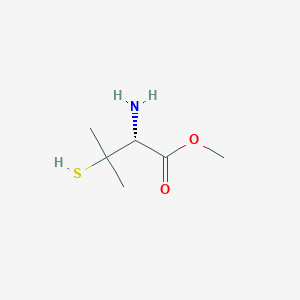
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)

